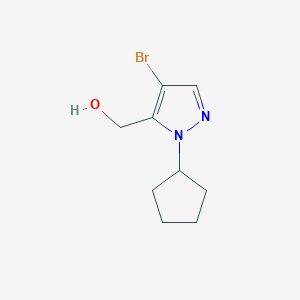

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

(4-bromo-2-cyclopentylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-8-5-11-12(9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGLFNNWOVKWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(C=N2)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 4-bromo-1H-pyrazole with cyclopentylmagnesium bromide, followed by the addition of formaldehyde to introduce the methanol group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)carboxylic acid, while reduction of the bromine atom produces 1-cyclopentyl-1H-pyrazol-5-ylmethanol.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in the development of new synthetic methodologies that can lead to novel materials and chemicals .

Biology

The compound is instrumental in biological research, particularly in studying enzyme inhibitors and receptor ligands. Its interactions with specific molecular targets help elucidate biological pathways and mechanisms:

- Enzyme Inhibition: Research indicates that pyrazole derivatives can act as inhibitors for various enzymes, potentially leading to therapeutic applications .

- Receptor Binding Studies: The structural features of this compound allow it to bind selectively to certain receptors, making it valuable for pharmacological studies .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies suggest that pyrazole derivatives exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- Anticancer Properties: The compound has been evaluated for its ability to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .

- Antimicrobial Activity: Research shows that pyrazole derivatives can possess antimicrobial properties, offering possibilities for developing new antibiotics .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex heterocycles |

| Biology | Enzyme Inhibitor | Effective against specific enzymes involved in metabolic pathways |

| Medicine | Anticancer Research | Demonstrated inhibition of cancer cell lines in vitro |

Case Studies

Case Study 1: Enzyme Inhibition

A study published in MDPI evaluated various pyrazole derivatives, including this compound, for their inhibitory effects on succinate dehydrogenase. Results indicated significant inhibition, suggesting potential applications in metabolic disease management .

Case Study 2: Anticancer Activity

Research conducted by RSC Publishing investigated the anticancer properties of pyrazole derivatives. The study found that this compound exhibited selective cytotoxicity against several cancer cell lines, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopentyl group contribute to the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, enhancing the compound’s stability and activity in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The substituent at position 1 of the pyrazole ring significantly influences physicochemical and biological properties. Key analogs include:

*Calculated based on structural inference.

Key Observations :

- Lipophilicity : Cyclopentyl and aryl substituents enhance logP values, favoring membrane permeability but reducing aqueous solubility .

- Synthetic Accessibility : Methyl and ethyl analogs are synthesized via straightforward reductions (e.g., DIBAL-H for esters ), whereas cyclopentyl substitution may require more complex alkylation or cyclization strategies.

Heterocycle Modifications

Replacing the pyrazole core with other heterocycles alters electronic properties and reactivity:

Key Observations :

- Electronic Effects : Triazoles exhibit stronger dipole moments than pyrazoles due to the third nitrogen atom, influencing hydrogen-bonding interactions .

- Functional Group Compatibility : Carboxylic acid derivatives (e.g., ) offer ionizable groups for salt formation, contrasting with the hydroxymethyl group’s neutrality in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

*Predicted using ChemDraw.

Biological Activity

(4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative notable for its potential biological activities. The compound is characterized by a bromine atom, a cyclopentyl group, and a hydroxymethyl group attached to the pyrazole ring, which enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN3O

- Molecular Weight : 273.12 g/mol

The presence of the bromine atom and the cyclopentyl group plays a crucial role in determining the compound's biological properties. The hydroxymethyl group contributes to its solubility and potential interactions with enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, thus modulating various biochemical pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

- Receptor Binding : It can act as a ligand for various receptors, potentially influencing signaling pathways related to pain, inflammation, and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Studies have suggested that this compound can reduce inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that it may inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.

- Antimicrobial Activity : Some investigations have indicated that pyrazole derivatives possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains .

Case Study 1: Anti-inflammatory Effects

In a controlled study examining the anti-inflammatory effects of pyrazole derivatives, this compound was administered to animal models exhibiting symptoms of inflammation. The results demonstrated a significant reduction in edema and inflammatory cytokines compared to control groups.

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of this compound against human breast cancer cell lines showed that treatment led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol | Methyl group instead of cyclopentyl | Simpler structure; different biological activity |

| 4-Bromo-1-cyclopropyl-1H-pyrazole | Cyclopropyl group | Smaller ring; may exhibit different reactivity |

| 4-Chloro-1-cyclopentyl-1H-pyrazole | Chlorine instead of bromine | Different halogen; could affect biological activity |

Q & A

Q. What are the standard synthetic routes for (4-Bromo-1-cyclopentyl-1H-pyrazol-5-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For pyrazole derivatives, a common approach involves reacting substituted hydrazides with carbonyl compounds under acidic conditions. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C has been employed for analogous pyrazole derivatives to form the core structure . Optimization includes adjusting temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of brominating agents to enhance yield and purity. Post-synthesis purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹ for the methanol group) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyl proton signals at δ 1.5–2.5 ppm, bromine-induced deshielding of adjacent carbons) .

- X-ray Crystallography : Resolves 3D structure; SHELXL refines atomic coordinates and thermal parameters. For example, similar pyrazole derivatives show dihedral angles of ~10–20° between aromatic rings and pyrazole cores .

Q. What are the typical chemical reactions involving the bromine and methanol substituents?

- Methodological Answer :

- Bromine : Participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups (catalyst: Pd(PPh₃)₄, base: K₂CO₃) .

- Methanol Group : Can be oxidized to a ketone (e.g., using PCC in dichloromethane) or esterified (e.g., with acetic anhydride) .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

- Methodological Answer : Tools like Glide (Schrödinger Suite) assess ligand-receptor interactions. Steps include:

- Protein Preparation : Optimize the target structure (e.g., kinase or enzyme) using OPLS-AA force field.

- Grid Generation : Define the active site around key residues (e.g., ATP-binding pocket for kinase inhibitors).

- Docking : Use GlideScore to rank poses; prioritize compounds with hydrogen bonds to catalytic residues and hydrophobic complementarity. Enrichment factors from Glide 2.5 show improved accuracy in identifying bioactive conformers .

Q. How do crystallographic refinement tools like SHELXL resolve ambiguities in the compound’s structure?

- Methodological Answer : SHELXL refines high-resolution X-ray data by:

- Twinning Detection : For non-merohedral twinning, use Hooft/Y statistics.

- Anisotropic Displacement Parameters : Model thermal motion for heavy atoms (e.g., Br).

- Hydrogen Bonding : Restrain O-H···N interactions (e.g., methanol OH to pyrazole N) using DFIX commands. Recent SHELXL updates include improved handling of disordered solvent molecules .

Q. How can researchers address contradictions in reported pharmacological data for pyrazole derivatives?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP-based vs. resazurin viability assays).

- Metabolic Stability : Test cytochrome P450 interactions (e.g., CYP3A4) to rule out false negatives due to rapid degradation .

- Structural Analogues : Compare with compounds like (3-(4-Bromophenyl)-1-M-tolyl-1H-pyrazol-4-yl)methanol, noting substituent effects on IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.